
4-(2-Methyloxiran-2-yl)-2-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyloxiran-2-yl)-2-phenyl-1,3-dioxolane is an organic compound with a unique structure that includes an oxirane ring and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyloxiran-2-yl)-2-phenyl-1,3-dioxolane typically involves the reaction of 2-phenyl-1,3-dioxolane with an epoxide. One common method includes the use of ®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate as a starting material . The reaction conditions often involve the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyloxiran-2-yl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to diols, while nucleophilic substitution can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methyloxiran-2-yl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(2-Methyloxiran-2-yl)-2-phenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane:
®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate: A related compound used in the synthesis of 4-(2-Methyloxiran-2-yl)-2-phenyl-1,3-dioxolane.
Propiedades
Número CAS |
105873-62-9 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-(2-methyloxiran-2-yl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H14O3/c1-12(8-14-12)10-7-13-11(15-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Clave InChI |
NHNHIOVZGNGGNM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C2COC(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
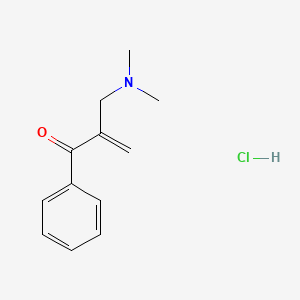
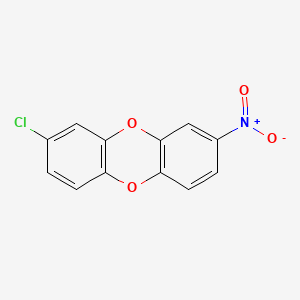
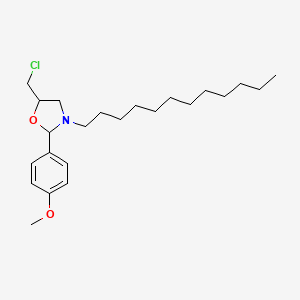
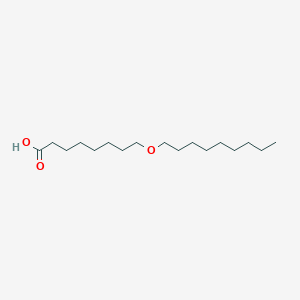
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

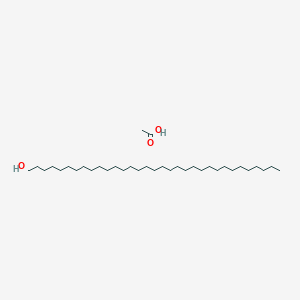
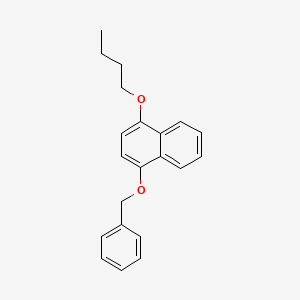

![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
